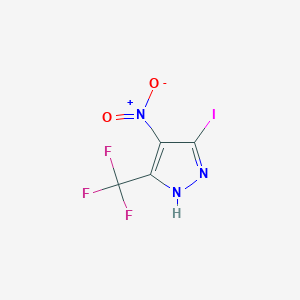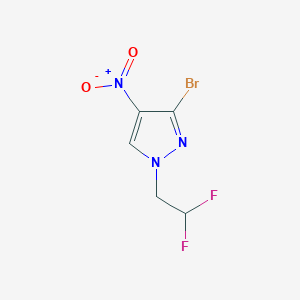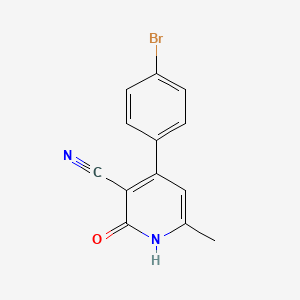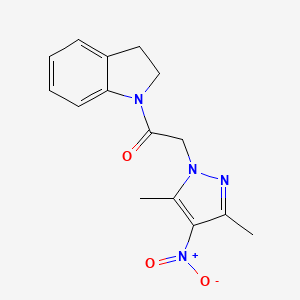
5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of iodine, nitro, and trifluoromethyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole typically involves the introduction of iodine, nitro, and trifluoromethyl groups onto a pyrazole ring. The process may include steps such as nitration, iodination, and trifluoromethylation under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired substitution patterns on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the nitro group to an amino group, resulting in different functionalized pyrazoles.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation Products: Various oxidized pyrazole derivatives.
Reduction Products: Amino-substituted pyrazoles.
Substitution Products: Pyrazoles with different functional groups replacing the iodine atom.
Scientific Research Applications
Biology: Research into the biological activity of this compound may reveal its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: The compound’s unique structure may be explored for drug development, targeting specific biological pathways or molecular targets.
Industry: In industrial applications, the compound may be used in the development of advanced materials, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. The presence of the nitro, iodine, and trifluoromethyl groups can significantly impact its reactivity and binding affinity.
Comparison with Similar Compounds
4-nitro-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine atom, which may affect its reactivity and applications.
5-iodo-3-(trifluoromethyl)-1H-pyrazole: Lacks the nitro group, potentially altering its chemical properties and biological activity.
5-iodo-4-nitro-1H-pyrazole: Lacks the trifluoromethyl group, which may influence its stability and interactions.
Uniqueness: The combination of iodine, nitro, and trifluoromethyl groups in 5-iodo-4-nitro-3-(trifluoromethyl)-1H-pyrazole imparts unique chemical properties, making it a valuable compound for various research and industrial applications. Its distinct structure allows for specific interactions and reactivity patterns not observed in similar compounds.
Properties
IUPAC Name |
3-iodo-4-nitro-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF3IN3O2/c5-4(6,7)2-1(11(12)13)3(8)10-9-2/h(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKXORSTKCGTQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1I)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF3IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Z)-2-(4-bromophenyl)-5-methyl-4-({[4-(piperidin-1-ylcarbonyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14922604.png)

![N-[4-(1-cyanocyclopentyl)phenyl]acetamide](/img/structure/B14922613.png)
![5-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B14922616.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B14922617.png)


![4-[4-[(2-chlorophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14922630.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14922634.png)
![3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-YL)methyl]-N~1~-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-YL]benzamide](/img/structure/B14922640.png)
![(4Z)-4-{4-[(4-bromobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B14922645.png)


![4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B14922675.png)
